molecular formula C13H15NO4S B4926325 Ethyl 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]benzoate

Ethyl 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]benzoate

Cat. No.: B4926325
M. Wt: 281.33 g/mol
InChI Key: LLLSDWAECHMAMG-UHFFFAOYSA-N
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Description

Ethyl 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]benzoate is an organic compound with the molecular formula C13H15NO4S This compound is characterized by the presence of a benzoate ester linked to a thiophene ring, which is further substituted with an amino group and a dioxido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with a suitable thiophene derivative under controlled conditions. One common method involves the use of a thiophene sulfone derivative, which reacts with the amino group of ethyl 4-aminobenzoate to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the dioxido group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoate derivatives.

Scientific Research Applications

Ethyl 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s dioxido group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Ethyl 4-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the thiophene and dioxido groups, resulting in different chemical and biological properties.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid have similar thiophene rings but differ in their substituents and overall structure.

    Sulfone derivatives: Compounds such as sulfone-based drugs have similar dioxido groups but differ in their core structure and functional groups.

The uniqueness of this compound lies in its combination of a benzoate ester with a substituted thiophene ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 4-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-2-18-13(15)10-3-5-11(6-4-10)14-12-7-8-19(16,17)9-12/h3-8,12,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLSDWAECHMAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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